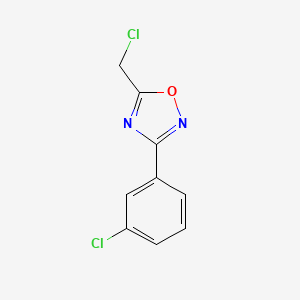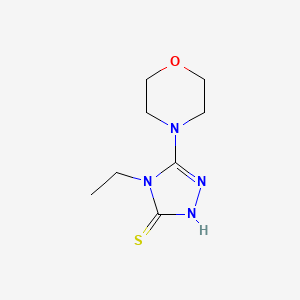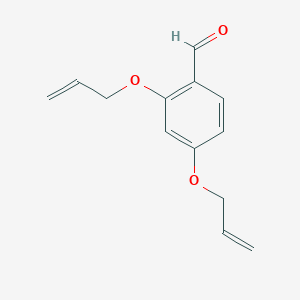
3-bromo-5-chloro-2-(1H-pyrrol-1-yl)pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound 3-bromo-5-chloro-2-(1H-pyrrol-1-yl)pyridine is a pyridine derivative that is of interest due to its potential applications in various fields, including organic synthesis and pharmaceuticals. While the provided papers do not directly discuss this specific compound, they do provide insights into similar bromo- and chloro-substituted pyridine derivatives, which can be useful for understanding the chemical behavior and properties of the compound .
Synthesis Analysis
The synthesis of bromo- and chloro-substituted pyridine derivatives typically involves carbon-carbon coupling reactions, as seen in the synthesis of 3-bromo-5-(2,5-difluorophenyl)pyridine and 3,5-bis(naphthalen-1-yl)pyridine . Similar methodologies could potentially be applied to synthesize 3-bromo-5-chloro-2-(1H-pyrrol-1-yl)pyridine. Additionally, the synthesis of related compounds like 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxamides involves nucleophilic substitution and cyclization reactions , which might also be relevant for the synthesis of the compound of interest.
Molecular Structure Analysis
The molecular structure of bromo- and chloro-substituted pyridine derivatives can be characterized using techniques such as X-ray diffraction (XRD) and spectroscopic methods . Density functional theory (DFT) calculations can provide insights into the optimized molecular structure and electronic properties . For 3-bromo-5-chloro-2-(1H-pyrrol-1-yl)pyridine, similar analytical techniques could be used to determine its molecular geometry and confirm its structure.
Chemical Reactions Analysis
The reactivity of bromo- and chloro-substituted pyridine derivatives can be studied through various chemical reactions. For instance, the synthesis of novel pyrazole derivatives from pyridine compounds involves reactions such as esterification, bromination, and hydrolysis . The chemical reactivity of these compounds can also be indicated by mapping molecular electrostatic potential (MEP) over their stabilized geometries . These studies can shed light on the potential reactions that 3-bromo-5-chloro-2-(1H-pyrrol-1-yl)pyridine may undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of bromo- and chloro-substituted pyridine derivatives can be determined through experimental and computational studies. For example, the nonlinear optical properties of such compounds can be computed and compared to known values, such as those of urea . Spectroscopic characterization, including FT-IR and UV-Vis analysis, can provide information on the vibrational and electronic transitions of the molecules . These methods could be applied to analyze the properties of 3-bromo-5-chloro-2-(1H-pyrrol-1-yl)pyridine.
科学研究应用
-
Pharmaceuticals and Biological Research
- Pyrrole and indole derivatives have been found in many important synthetic drug molecules . They bind with high affinity to multiple receptors, which is helpful in developing new useful derivatives .
- These derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
- The outcomes also vary, but in general, these compounds have shown promising results in preclinical and clinical studies .
-
Agrochemicals
-
Dyestuff Fields
-
Synthesis of Indole Derivatives
- Indoles are a significant heterocyclic system in natural products and drugs . They play a main role in cell biology .
- The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .
- The methods of application or experimental procedures involve the synthesis of indole derivatives as prevalent moieties present in selected alkaloids .
- The outcomes of these syntheses have led to the development of various biologically vital properties .
-
Therapeutic Potential of Imidazole Containing Compounds
- Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .
- The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .
- The methods of application or experimental procedures involve the synthesis of imidazole and their derived products .
- The outcomes of these syntheses have led to the development of various commercially available drugs in the market which contains 1, 3-diazole ring .
-
Preparation of Halopyridinylboronic Acids and Esters
- 5-Bromo-2-chloropyridine, a compound similar to the one you mentioned, may be used in the preparation of halopyridinylboronic acids and esters .
- The methods of application or experimental procedures would depend on the specific synthesis being carried out .
- The outcomes would be evaluated based on the properties of the resulting halopyridinylboronic acids and esters .
属性
IUPAC Name |
3-bromo-5-chloro-2-pyrrol-1-ylpyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrClN2/c10-8-5-7(11)6-12-9(8)13-3-1-2-4-13/h1-6H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDBUEASBIAUXOW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=C(C=C(C=N2)Cl)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrClN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80409719 |
Source


|
| Record name | 3-bromo-5-chloro-2-(1H-pyrrol-1-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80409719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.51 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-bromo-5-chloro-2-(1H-pyrrol-1-yl)pyridine | |
CAS RN |
866137-10-2 |
Source


|
| Record name | 3-bromo-5-chloro-2-(1H-pyrrol-1-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80409719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![({[(1E)-1-(1,3-benzodioxol-5-yl)ethylidene]amino}oxy)acetic acid](/img/structure/B1276190.png)







![N-[3-(aminocarbonothioyl)phenyl]cyclopropanecarboxamide](/img/structure/B1276229.png)

![5-[(4-tert-butylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1276240.png)
![1-[4-(4-Hydroxypiperidin-1-yl)phenyl]ethan-1-one](/img/structure/B1276241.png)

![1-Benzo[b]thiophen-2-yl-ethanol](/img/structure/B1276246.png)